Spiro[1H-indene-1,4'-piperidine], 1'-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl)
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Overview
Description
Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage.
Chemical Reactions Analysis
Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) has several scientific research applications:
Mechanism of Action
The mechanism of action of Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) involves its interaction with specific molecular targets, such as the somatostatin receptor subtype 2 (sst2). By binding to this receptor, the compound can modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Spiro[1H-indene-1,4’-piperidine], 1’-(3-cyclohexyl-L-alanyl-3-cyclohexyl-L-alanyl) can be compared with other spiro compounds, such as:
- 1’-(4-hydroxy-1-(4-fluorobenzyl)piperidin-3-yl)spiro(1H-indene-1,4’-piperidine)
- 1-(4-isopropylcyclohexyl)-5’-methyl-2’-phenylhexahydrospiro(piperidine-4,1’-pyrrolo(3,4-c)pyrrole)
- 1’-(4-methoxyphenyl)-2’-(furan-2-carbonyl)-1’,2’,5’,6’,7’,7a’-hexahydrospiro(indoline-3,3’-pyrrolizin)-2-one
These compounds share the spiro linkage but differ in their substituents and overall structure, which can lead to different chemical and biological properties .
Properties
Molecular Formula |
C31H45N3O2 |
---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(2S)-2-amino-3-cyclohexyl-N-[(2S)-3-cyclohexyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpropan-2-yl]propanamide |
InChI |
InChI=1S/C31H45N3O2/c32-27(21-23-9-3-1-4-10-23)29(35)33-28(22-24-11-5-2-6-12-24)30(36)34-19-17-31(18-20-34)16-15-25-13-7-8-14-26(25)31/h7-8,13-16,23-24,27-28H,1-6,9-12,17-22,32H2,(H,33,35)/t27-,28-/m0/s1 |
InChI Key |
PXWGYBFYSWKRRE-NSOVKSMOSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N[C@@H](CC2CCCCC2)C(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)N |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC(CC2CCCCC2)C(=O)N3CCC4(CC3)C=CC5=CC=CC=C45)N |
Origin of Product |
United States |
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